tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
CAS No.: 1330763-81-9
Cat. No.: VC8230298
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330763-81-9 |
|---|---|
| Molecular Formula | C16H25N3O3 |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | tert-butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-7-6-14-12(9-18)13(10-20)17-19(14)8-11-4-5-11/h11,20H,4-10H2,1-3H3 |
| Standard InChI Key | RTAYNVMNOCXTIS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2CC3CC3)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2CC3CC3)CO |
Introduction
Structural and Molecular Characteristics
tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridine core. Its molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol . Key structural elements include:
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A tert-butoxycarbonyl (Boc) group at position 5, serving as a protective moiety for the amine functionality.
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A cyclopropylmethyl substituent at position 1, contributing to steric and electronic modulation.
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A hydroxymethyl group at position 3, enabling further derivatization or interaction with biological targets .
The compound’s IUPAC name and stereochemical configuration are validated by spectroscopic data, including ¹H/¹³C NMR and mass spectrometry.
Synthesis and Preparation
The synthesis of this compound involves multi-step organic reactions, typically starting from pyrazolo[4,3-c]pyridine precursors. A representative route includes:
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Cyclization of Pyrazole-Pyridine Core:
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Functionalization:
Table 1: Key Synthetic Steps and Yields
| Step | Reaction Condition | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 88% | |
| Cyclopropylmethylation | Cyclopropylmethyl bromide, K₂CO₃, DMF, 80°C | 75% | |
| Hydroxymethylation | Paraformaldehyde, NaBH₄, MeOH | 63% |
| Derivative | Target | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 6b (Analog) | ERK2 | 1.937 µM (MCF-7) | |
| Sulfonamide Derivative | CA IX | 45 nM | |
| 1-Methyl Derivative | PIM1 | 82 nM |
Applications in Drug Discovery
Lead Optimization
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SAR Insights:
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Fragment-Based Drug Design (FBDD): The scaffold’s modularity allows vectorial functionalization at positions 1, 3, and 5 for target-specific optimization .
Diagnostic Probes
Fluorescent derivatives (e.g., 7-methoxyphenyl analogs) serve as ratiometric pH sensors in cellular imaging, leveraging their dual emission properties.
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